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Compound of Interest

4-(Methyl(phenyl)amino)butanoic
Compound Name: d
aci

cat. No.: B3050505

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure elucidation of 4-
(Methyl(phenyl)amino)butanoic acid. It includes a summary of its physicochemical
properties, detailed analysis of spectroscopic data, hypothetical experimental protocols for
synthesis and analysis, and visualizations of its structure and related biochemical pathways.

Physicochemical Properties

4-(Methyl(phenyl)amino)butanoic acid, also known as 4-(N-methylanilino)butanoic acid, is a
carboxylic acid derivative containing a tertiary amine.[1] Its fundamental properties are
summarized below.
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Property Value Source

4-(N-methylanilino)butanoic

IUPAC Name ) PubChem[1]
acid
Molecular Formula C11H15NO2 PubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
CAS Number 26488-79-9 PubChem[1]
, CN(CCCC(=0)0)C1=CC=CC=
Canonical SMILES c1 PubChem[1]

QGFFPYGZQUFNIS-
InChiKey PubChem[1]
UHFFFAOYSA-N

Structural Analysis via Spectroscopy

The structural confirmation of 4-(Methyl(phenyl)amino)butanoic acid relies on a combination
of spectroscopic techniques. While a comprehensive public dataset for this specific molecule is
not readily available, the expected data based on its structure are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum provides information about the chemical
environment of hydrogen atoms. The predicted chemical shifts () in ppm for a solution in
CDClIs are as follows:
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Chemical Shift . . .
Protons Multiplicity Integration Assignment
(3, ppm)
) Phenyl group

Ar-H 7.20 - 6.60 Multiplet 5H

protons

Methylene group
N-CH:2 3.35 Triplet 2H adjacent to

Nitrogen

] Methyl group on

N-CHs 2.90 Singlet 3H ]

Nitrogen

Methylene group
CH2-COOH 2.40 Triplet 2H adjacent to

Carboxyl

. Central

-CH2- 1.95 Quintet 2H

methylene group

) Carboxylic acid

COOH 11.0-12.0 Broad Singlet 1H

proton

13C NMR (Carbon-13 NMR): The 3C NMR spectrum identifies the different carbon
environments in the molecule.
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Carbon Chemical Shift (6, ppm) Assignment

Carboxylic acid carbonyl
Cc=0 ~178

carbon

Phenyl carbon attached to
Ar-C (Quaternary) ~148 )

Nitrogen
Ar-CH ~129, ~116, ~112 Phenyl carbons

Methylene carbon adjacent to
N-CH: ~51 _

Nitrogen
N-CHs ~39 Methyl carbon on Nitrogen

Methylene carbon adjacent to
CH2-COOH ~31

Carboxyl
-CHz- ~22 Central methylene carbon

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. For 4-(Methyl(phenyl)amino)butanoic acid, the expected data from Electrospray

lonization (ESI) are:

m/z Value lon Description
Molecular ion peak
194.118 [M+H]*+
(protonated)
Molecular ion peak
192.103 [M-H]~-
(deprotonated)
Loss of water from the
176.092 [M-H20+H]* _ _
carboxylic acid
Fragmentation at the butyric
120.081 [CsH1oN]* ) ]
acid chain
106.065 [C7HsN]* Further fragmentation
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The
characteristic absorption bands for this compound are:

Wavenumber (cm~2) Vibration Type Functional Group

3300 - 2500 O-H stretch (broad) Carboxylic Acid[3]

3050 - 3010 C-H stretch (aromatic) Phenyl Group

2950 - 2850 C-H stretch (aliphatic) Methylene and Methyl Groups
1725 - 1700 C=0 stretch Carboxylic Acid[3][4]

1600, 1495 C=C stretch (aromatic) Phenyl Group

1320 - 1210 C-N stretch Tertiary Amine

950 - 910 O-H bend (out-of-plane) Carboxylic Acid

Experimental Protocols
Synthesis: Reductive Amination

A plausible method for synthesizing 4-(Methyl(phenyl)amino)butanoic acid is via reductive
amination of a keto-acid precursor.

Objective: To synthesize 4-(Methyl(phenyl)amino)butanoic acid from N-methylaniline and 4-
oxobutanoic acid.

Materials:

N-methylaniline

4-oxobutanoic acid (Succinic semialdehyde)

Sodium triacetoxyborohydride (NaBH(OACc)3)

Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCI)

1 M Sodium Hydroxide (NaOH)

Anhydrous Magnesium Sulfate (MgSQOa)

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-oxobutanoic acid (1.0 eq) and N-
methylaniline (1.1 eq) in dichloromethane (100 mL).

Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of
the intermediate iminium ion.

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise
over 15 minutes.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

Workup: Quench the reaction by slowly adding 50 mL of 1 M HCI. Transfer the mixture to a
separatory funnel and separate the layers.

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous
MgSOeu4, filter, and concentrate the solvent using a rotary evaporator.

Final Product: Purify the resulting crude product by column chromatography or
recrystallization to yield pure 4-(Methyl(phenyl)amino)butanoic acid.

Analytical Characterization

Protocol for NMR Spectroscopy:
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e Prepare a sample by dissolving 5-10 mg of the final product in ~0.7 mL of a deuterated
solvent (e.g., CDCls or DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.

e Acquire *H and 3C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]

o Process the data (phasing, baseline correction, and integration) using appropriate software.
Protocol for Mass Spectrometry (ESI-MS):

e Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

 Infuse the sample solution directly into the electrospray ionization source of a mass
spectrometer at a flow rate of 5-10 pL/min.

e Acquire spectra in both positive and negative ion modes.
Protocol for Infrared (IR) Spectroscopy:

e Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR
(Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

e Apply pressure to ensure good contact.
e Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm~1.

Visualizations
Chemical Structure

Caption: 2D structure of 4-(Methyl(phenyl)amino)butanoic acid.

Structure Elucidation Workflow “dot
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Caption: Hypothetical modulation of a GABAergic synapse by the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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